The synthesis of (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone can be achieved through various methods, typically involving chiral starting materials to ensure enantiomeric purity. A notable method includes the use of norketamine as a precursor, which undergoes stereospecific reactions to yield the desired enantiomer.
The molecular structure of (2R,6R)-hydroxynorketamine features a cyclohexanone core with several functional groups:
C[C@]1(N)CCC[C@@H](O)C(=O)c1ccccc1Cl
CFBVGSWSOJBYGC-ZYHUDNBSSA-N
(2R,6R)-hydroxynorketamine participates in various chemical reactions:
These reactions are crucial for modifying the compound for further studies or applications .
The mechanism of action of (2R,6R)-hydroxynorketamine primarily involves antagonism at the N-methyl-D-aspartate receptor:
The physical and chemical properties of (2R,6R)-hydroxynorketamine include:
(2R,6R)-hydroxynorketamine has several scientific applications:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3